molecular formula C18H22N2O2S B11114765 1-[(2,5-Dimethylphenyl)sulfonyl]-4-phenylpiperazine

1-[(2,5-Dimethylphenyl)sulfonyl]-4-phenylpiperazine

Cat. No.: B11114765
M. Wt: 330.4 g/mol
InChI Key: OPYSDZIEJBYNRG-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with a phenyl group and a 2,5-dimethylbenzene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIMETHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of 1-(2,5-DIMETHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE can be achieved through a continuous flow process. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIMETHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(2,5-DIMETHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and piperazine groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-DIMETHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE
  • 1-(2,6-DIMETHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE
  • 1-(3,5-DIMETHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE

Uniqueness

1-(2,5-DIMETHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s pharmacological properties and applications compared to its similar counterparts.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C18H22N2O2S/c1-15-8-9-16(2)18(14-15)23(21,22)20-12-10-19(11-13-20)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3

InChI Key

OPYSDZIEJBYNRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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